molecular formula C19H17NO3 B134805 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde CAS No. 103788-59-6

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Cat. No. B134805
M. Wt: 307.3 g/mol
InChI Key: IPWZPTYWJHXUHD-UHFFFAOYSA-N
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Description

“4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde” is a biochemical used for proteomics research . Its molecular formula is C19H17NO3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dihydropyrimidinones: Utilizing benzaldehyde derivatives, including 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, researchers have developed methods for synthesizing dihydropyrimidinones, which are significant in medicinal chemistry due to their biological activities (Mo, 2009).
  • Cycloaddition Reactions: This compound is used in cycloaddition reactions to create oxazoline-4-carboxylates, important in stereochemical studies and pharmaceutical synthesis (Suga, Shi, & Ibata, 1993).

Pharmacological Aspects

  • Development of PPARgamma Agonists: In medicinal chemistry, derivatives of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde are crucial in the development of PPARgamma agonists, which have applications in treating conditions like diabetes (Collins et al., 1998).

properties

IUPAC Name

4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZPTYWJHXUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444518
Record name 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

CAS RN

103788-59-6
Record name 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile (6.5 g), Raney nickel alloy (6.5 g) and 70% formic acid (100 ml) was heated under reflux for 2 hours. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and concentrated. The remaining oily material was chromatographed on a column of silica gel, and from the fractions eluted with chloroform-hexane (1:1, V/V), there were obtained crystlas (5.2 g, 78.5%) of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde. Recrystallization from ether-hexane yielded colorless needles, m.p. 82°-84° C. Elemental analysis for C19H17NO3 ; Calcd.: C, 74.25; H, 5.57; N, 4.56. Found: C, 74.47; H, 5.53; N, 4.34.
Name
4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile
Quantity
6.5 g
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100 mL
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Synthesis routes and methods II

Procedure details

The procedure of Example 1, Part A was used to prepare 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol from ethyl 5-methyl-2-phenyl-4-oxazoleacetate. 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde was prepared following the procedures of Preparation 2, herein, using para-hydroxybenzaldehyde instead of 3-hydroxybenzaldehyde and 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol instead of 2-(2-phenyl-4-oxazolyl)ethanol. The aldehyde was reduced to 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol following the procedures of Example 22, Part A. A solution of 3 gm (0.01M) of 4-[2-(5-methyl-2-phenyl-4-oxazlyl)ethoxy]benzyl alcohol in 30 mL CH2Cl2 was treated with 1 mL of PBr3 and kept at ambient temperature for 2 h. The solution was treated cautiously with 2 mL of MeOH and evaporated in vacuo. The residue was dissolved in EtOAc, the solution washed with cold H2O, then with 20% NaHCO3, then with H2O, then with brine, and finally dried over MgSO4. Removal of solvent in vacuo afforded the solid bromide (2 g, 6 mM). The solid bromide was dissolved in 20 mL THF and and the solution was added drop-wise to a solution prepared by the reaction of 0.42 g of 60% NaH/oil dispersion (10 mM NaH), 1.6 gm (5.2 mM) of N-CBZ Diethylaminomalonate hydrochloride and 30 mL of EtOH. The subsequent reaction was allowed to proceed at ambient temperature for 12 h, during which time a precipitate had formed. TLC demonstrated the consumption of starting materials. The mixture was treated with 20 mL H2O and NaOH (1.1 g), stirred, and heated to reflux for 1 h. The cooled mixture was acidified to pH 2, diluted with H2O and extracted with EtOAc. The combined EtOAc extracts were washed with H2O, thwn with brine, and finally dried with MgSO4. Removal of solvent afforded a yellow taffy which crystallized from EtOAc/Hexane to provide the product as a white powder (0.78 g, 16% overall).
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2 mL
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[Compound]
Name
aldehyde
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[Compound]
Name
4-[2-(5-methyl-2-phenyl-4-oxazlyl)ethoxy]benzyl alcohol
Quantity
3 g
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reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 6.0 g of 4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile (prepared by reacting p-fluorobenzonitrile with 2-phenyl-4-hydroxyethyl-5-methyloxazole), 6.0 g of Raney nickel alloy and 100 ml of 70% formic acid was heated to reflux for 2 hours. The reaction was cooled and the solids filtered and washed with ethyl acetate. The washings and formic acid filtrate were combined and concentrated in vacuo to an oil. The residue was treated with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined and washed with water until the pH of the washings was 7. The extracts were washed with a brine solution, dried over sodium sulfate and concentrated to an oil, which on chromatographing on 250 g of silica gel (ethyl acetate-hexane; 30:70; v:v) gave 5.08 g of product, m.p. 79°-81° C.
Name
4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Reactant of Route 6
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4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Citations

For This Compound
2
Citations
MS Malamas, RP Carlson, D Grimes… - Journal of Medicinal …, 1996 - ACS Publications
Azole phenoxy hydroxyureas are a new class of 5-lipoxygenase (5-LO) inhibitors. Structure−activity relationship studies have demonstrated that electronegative substituents on the 2-…
Number of citations: 52 pubs.acs.org
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com

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